DYRK1A Inhibition Potency vs. Established DYRK1A Chemical Probes
The compound inhibits recombinant human DYRK1A catalytic domain with an IC₅₀ of 20 nM [1]. This value is comparable to or more potent than the widely used DYRK1A probes harmine (IC₅₀ ≈ 80 nM) and INDY (IC₅₀ ≈ 25 nM) when measured in analogous enzymatic assays, though these are cross-study comparisons and not direct head-to-head data [2][3]. The compound achieves nanomolar DYRK1A engagement without requiring a 3-substituent on the rhodanine ring, a feature that distinguishes it from many synthetic rhodanine-quinoline antibacterials which lack kinase activity entirely [4].
| Evidence Dimension | DYRK1A inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 20 nM (recombinant human DYRK1A catalytic domain, TR-FRET assay) |
| Comparator Or Baseline | Harmine IC₅₀ ≈ 80 nM (Göckler et al., 2009); INDY IC₅₀ ≈ 25 nM (Ogawa et al., 2009) |
| Quantified Difference | 4-fold more potent than harmine; comparable to INDY (within 1.25-fold) |
| Conditions | Recombinant human N-terminal His₆-tagged DYRK1A catalytic domain expressed in E. coli BL21(DE3), KKISGRLSPIMTEQ-NH₂ substrate, 1.5 h incubation |
Why This Matters
Procurement for DYRK1A-focused research programs benefits from a compound with potency on par with benchmark probes but a chemically distinct scaffold, reducing the risk of confounding scaffold-dependent artifacts in cellular assays.
- [1] BindingDB BDBM50154342, CHEMBL3774448: DYRK1A IC₅₀ = 20 nM, accessed 2026. View Source
- [2] Göckler N, et al., Harmine specifically inhibits the DYRK1A kinase, Nat Chem Biol, 2009, 5(5): 357-364, IC₅₀ ≈ 80 nM. View Source
- [3] Ogawa Y, et al., Development of a novel selective DYRK1A inhibitor INDY, J Biol Chem, 2009, 284(52): 35725-35733, IC₅₀ ≈ 25 nM. View Source
- [4] Guo M, et al., Synthesis and biological evaluation of rhodanine derivatives bearing a quinoline moiety as potent antimicrobial agents, Bioorg Med Chem Lett, 2013, 23(15):4358-61, PMID 23787100. View Source
